

PF-945863: A Technical Overview for Drug Metabolism Researchers

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Compound of Interest

Compound Name: PF-945863

Cat. No.: B15560220

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Foreword

PF-945863 has emerged as a significant tool compound in the field of drug metabolism and pharmacokinetics. While details regarding its original therapeutic intent and discovery remain largely within the confines of its originating institution, its well-characterized interaction with aldehyde oxidase (AO) has rendered it invaluable for researchers seeking to understand and predict the clearance of xenobiotics metabolized by this increasingly important enzyme. This document provides a comprehensive technical guide on **PF-945863**, focusing on its history as a research tool, its metabolic profile, and the experimental protocols utilized in its characterization.

Discovery and History

The specific discovery and initial development history of **PF-945863** are not extensively detailed in publicly available literature. It is primarily recognized as a compound of interest from Pfizer, utilized in foundational studies to investigate the challenges associated with predicting the in vivo clearance of drugs metabolized by aldehyde oxidase (AO). The principal issue highlighted by **PF-945863** and other AO substrates is the frequent underprediction of their clearance based on standard in vitro assays and preclinical animal models.^[1]

PF-945863 became a key constituent in a set of 11 AO substrates used to develop an in vitro-in vivo correlation (IVIVC) for human AO clearance.^{[2][3]} This work was pivotal in establishing a relative scale to better forecast the human clearance of new chemical entities that are substrates for this enzyme, thereby aiding in the selection and optimization of drug candidates.

Mechanism of Action and Therapeutic Target

Information regarding the intended pharmacological mechanism of action and the specific biological target of **PF-945863** is not available in the public domain. Its utility and characterization in scientific literature are exclusively centered on its role as a substrate for aldehyde oxidase.

Physicochemical and Metabolic Properties

PF-945863 is described as a large molecule, a characteristic that can influence its interaction with metabolizing enzymes.^[1] The primary focus of its characterization has been its metabolism by aldehyde oxidase, a cytosolic enzyme that plays a significant role in the metabolism of various N-heterocyclic compounds.

Metabolism by Aldehyde Oxidase

PF-945863 is extensively metabolized by aldehyde oxidase.^{[1][2][3]} The structure of the molecule presents potential sites for oxidation, a key reaction catalyzed by AO.^[1] The study of its metabolism has been instrumental in highlighting the species differences in AO activity and the consequent difficulties in extrapolating clearance data from preclinical species to humans.

Quantitative Metabolic Data

The following table summarizes the available quantitative data for the clearance of **PF-945863**.

Parameter	Value	In Vitro System	Reference
Actual In Vitro Intrinsic Clearance	35 ml/min/kg	Not specified	^[1]
Predicted In Vitro Intrinsic Clearance (Range)	38.8–44.6 ml/min/kg	Not specified	^[1]
Fraction Metabolized by AO (fm,AO)	0.63 (Icotinib method), 0.87 (Hydralazine method)	Not specified	^[4]

Experimental Protocols

The following are generalized experimental protocols based on the methodologies described in the cited literature for assessing the metabolism of AO substrates like **PF-945863**.

In Vitro Metabolism in Human Liver Cytosol and S9 Fractions

This protocol is designed to determine the in vitro intrinsic clearance of a compound metabolized by aldehyde oxidase.

Materials:

- **PF-945863**
- Pooled human liver cytosol or S9 fraction
- Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
- NADPH (for S9 fractions, to support CYP450 activity if comparing metabolic pathways)
- Acetonitrile (or other suitable organic solvent for quenching)
- Incubator/water bath (37°C)
- LC-MS/MS system for analysis

Procedure:

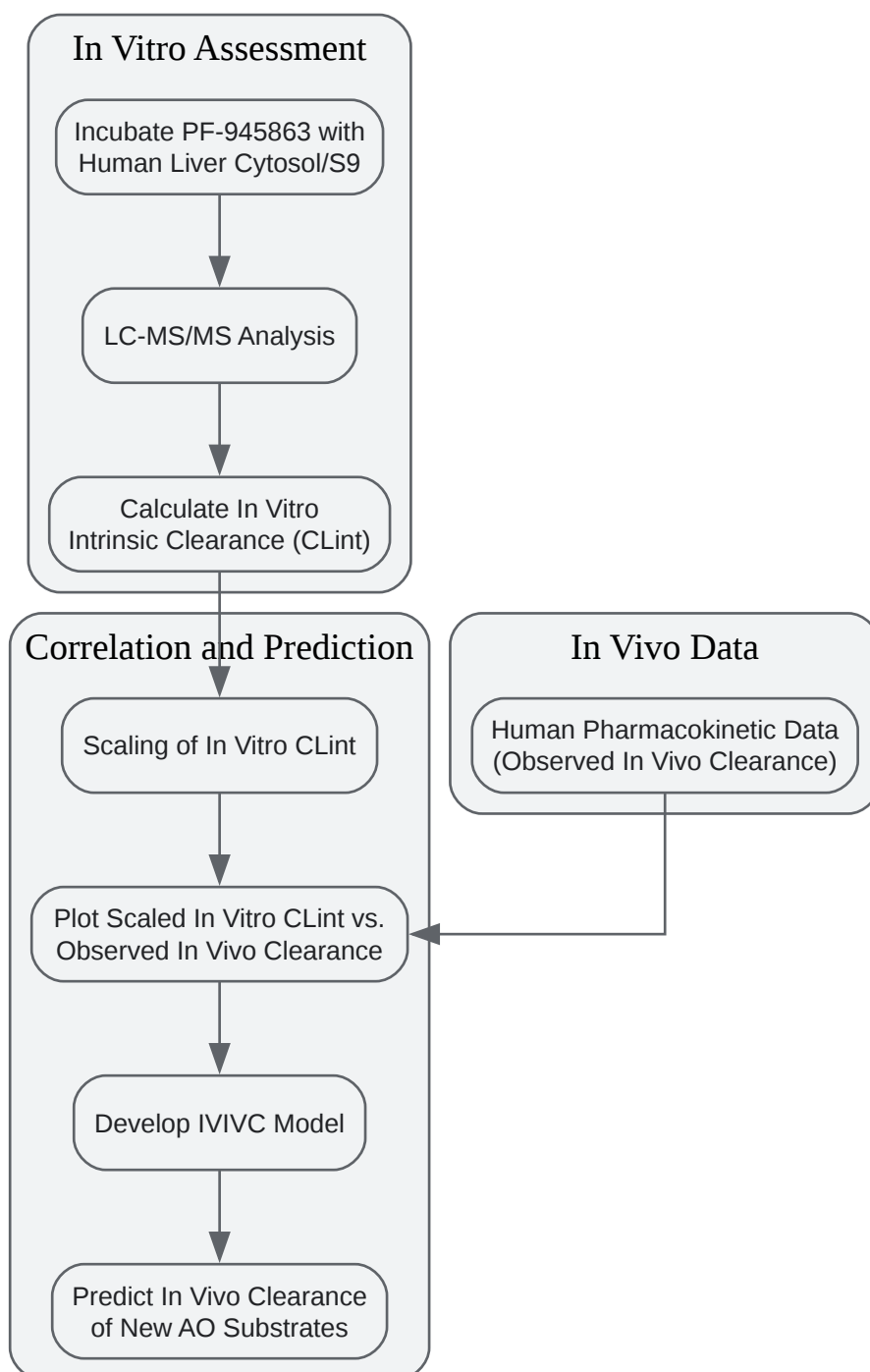
- Prepare a stock solution of **PF-945863** in a suitable solvent (e.g., DMSO).
- Prepare the incubation mixture by combining the human liver cytosol or S9 fraction with potassium phosphate buffer. The final protein concentration should be optimized (e.g., 0.5-1 mg/mL).
- Pre-warm the incubation mixture to 37°C for a few minutes.

- Initiate the reaction by adding a small volume of the **PF-945863** stock solution to the incubation mixture. The final substrate concentration should be below its K_m if determining intrinsic clearance.
- Incubate the mixture at 37°C.
- At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
- Quench the reaction immediately by adding a volume of cold acetonitrile (typically 2-3 volumes) containing an internal standard.
- Centrifuge the samples to precipitate the protein.
- Analyze the supernatant for the disappearance of the parent compound (**PF-945863**) using a validated LC-MS/MS method.
- Calculate the rate of metabolism and subsequently the intrinsic clearance.

Visualizations

Experimental Workflow for IVIVC of AO Substrates

The following diagram illustrates a typical workflow for using a compound like **PF-945863** to establish an in vitro-in vivo correlation for aldehyde oxidase-mediated clearance.

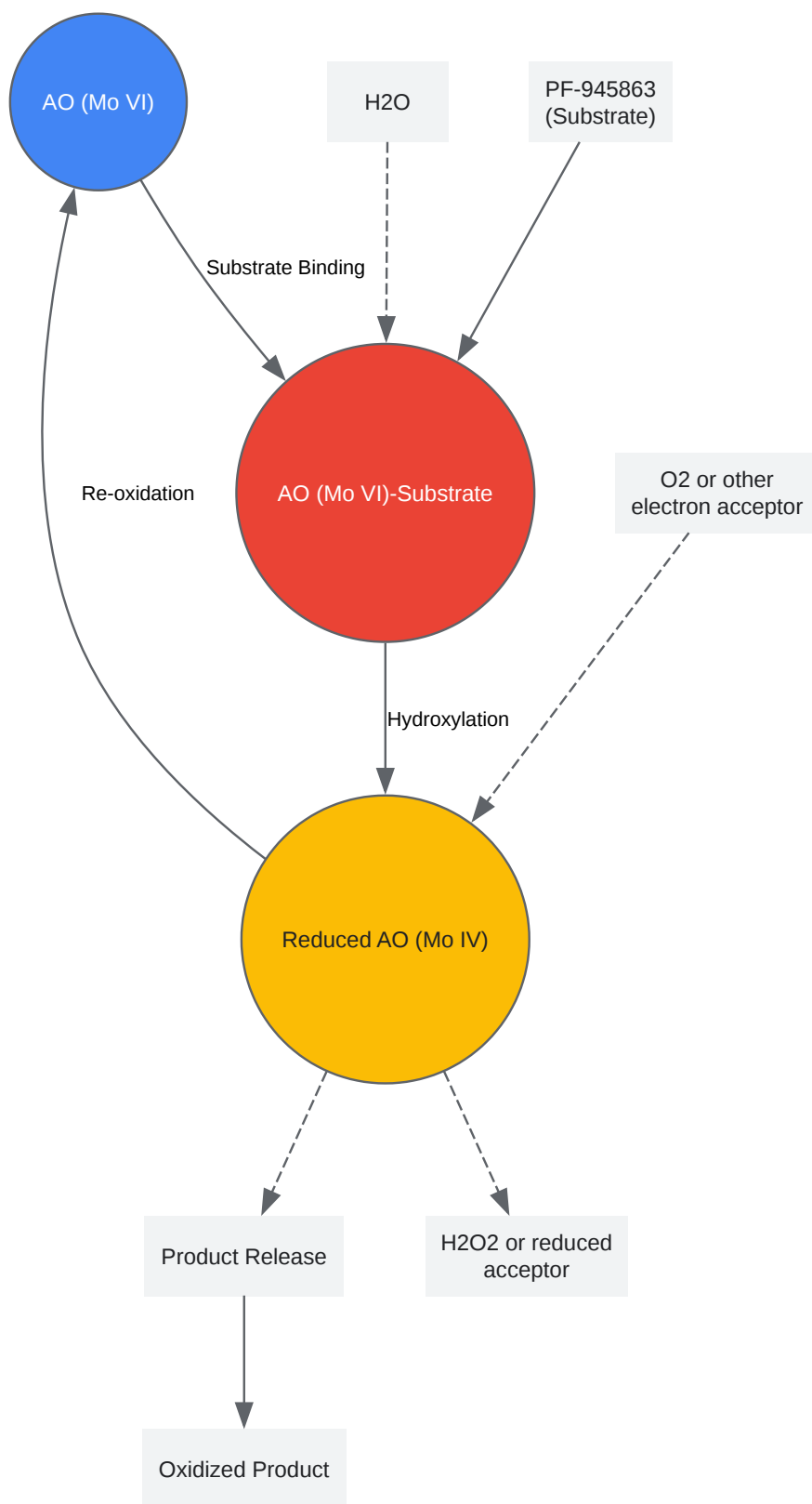


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Caption: Workflow for developing an IVIVC for AO substrates.

Aldehyde Oxidase Catalytic Cycle

This diagram depicts a simplified catalytic cycle of aldehyde oxidase, the enzyme responsible for the metabolism of **PF-945863**.



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Caption: Simplified catalytic cycle of Aldehyde Oxidase.

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- To cite this document: BenchChem. [PF-945863: A Technical Overview for Drug Metabolism Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15560220#pf-945863-discovery-and-history]

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